(+-)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
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Overview
Description
(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound with the molecular formula C23H27NO6. It is known for its intricate structure, which includes a dibenzo-dioxepin core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves multiple steps:
Formation of the Dibenzo-dioxepin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-dioxepin structure.
Introduction of the Ethanamine Group: The ethanamine group is introduced through nucleophilic substitution reactions, where an appropriate ethanamine derivative reacts with the dibenzo-dioxepin core.
N,N-Diethylation: The final step involves the diethylation of the nitrogen atom, typically using diethyl sulfate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology
Biologically, this compound can be used in studies related to its interaction with various biomolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as acting as potential therapeutic agents for certain conditions. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-amine: Lacks the ethanamine group.
N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: Has methyl groups instead of ethyl groups.
11H-Dibenzo(b,e)(1,4)dioxepin-11-ethanamine: Lacks the diethylation on the nitrogen atom.
Uniqueness
(±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its specific diethylation and ethanamine substitution, which confer distinct chemical and biological properties. These modifications can significantly influence its reactivity, binding affinity, and overall functionality compared to similar compounds.
This detailed overview provides a comprehensive understanding of (±)-N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
CAS No. |
81320-19-6 |
---|---|
Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23NO2.C4H4O4/c1-3-20(4-2)14-13-17-15-9-5-6-10-16(15)21-18-11-7-8-12-19(18)22-17;5-3(6)1-2-4(7)8/h5-12,17H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QBUZVLCPPAHMJG-WLHGVMLRSA-N |
Isomeric SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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